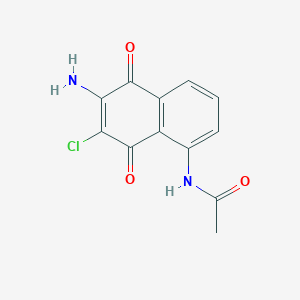

Diethyl 2-(4-nitrobenzylidene)malonate

Descripción general

Descripción

Synthesis Analysis

The synthesis of diethyl 2-(4-nitrobenzylidene)malonate and related compounds typically involves the Knoevenagel condensation reaction. For instance, diethyl 2-(4-methylbenzylidene)malonate was synthesized through the reaction of 4-methylbenzaldehyde and diethyl malonate, catalyzed by piperidine and trifluoroacetic acid under reflux conditions in benzene (Achutha et al., 2016). Similarly, rapid room temperature liquid-phase synthesis methods have been developed for diethyl 2-((4-nitroanilino)methylene)malonate, emphasizing the efficiency of synthesis at ambient conditions (Valle et al., 2018).

Molecular Structure Analysis

The molecular structure of diethyl 2-(4-nitrobenzylidene)malonate derivatives has been determined through various analytical techniques, including X-ray diffraction studies. These studies reveal that these compounds crystallize in specific crystal systems, displaying intermolecular interactions that stabilize the structure, such as hydrogen bonding (Achutha et al., 2016).

Chemical Reactions and Properties

Diethyl 2-(4-nitrobenzylidene)malonate serves as a precursor in the synthesis of various biologically active compounds. Its reactivity has been explored in several studies, demonstrating its role in the multistage synthesis of quinoline derivatives with applications as antiviral, immunosuppressive, and anticancer agents (Valle et al., 2018).

Aplicaciones Científicas De Investigación

Enantioselective Synthesis : Diethyl malonate catalyzes the enantioselective addition to nitrostyrenes, yielding significant amounts of (R)-isomers in the products (Reznikov, Golovin, & Klimochkin, 2012).

Alkylation of Nitroso Chlorides : It effectively alkylates nitroso chlorides to form -substituted oximes with a diethyl malonate moiety (Bizjaev, Rybalova, Gatilov, & Tkachev, 2004).

Thermal Reactions : Thermal reactions of certain diethyl malonate derivatives produce different chemical compounds, indicating its reactivity under thermal conditions (Täubl & Stadlbauer, 1997).

Light Stabilizer Intermediate : Certain substituted diethyl malonate compounds show potential as light stabilizer intermediates due to their crystal structure and hydrogen bonding properties (Liu, Gao, Han, Feng, & Zhen, 2012).

Intermolecular Exciplex Formation : Diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylamino-benzyl)malonate exhibits enhanced interaction between chromophores in solid matrices, showing potential in polymer science (Yuan, Guo, Zhen, Tazuke, & Párkányi, 1989).

Synthesis of Anticancer Drug Intermediates : A study developed an efficient method to synthesize diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in small molecule anticancer drugs (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).

Molecular Conjugation Effects : Diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate shows strong conjugating effects and interactions between molecules (Crozet, Giorgi, Terme, & Vanelle, 2005).

Propellant and Explosive Intermediates : The Michael reaction of methylenemalonates with nitrogen compounds can produce valuable intermediates for synthesis in propellants and explosives (Baum & Guest, 1979).

Supramolecular Assembly Formation : Diethyl aryl amino methylene malonate derivatives exhibit co-planar conformation and strong intramolecular hydrogen bonding, which is influenced by nitro and chloro substitution (Shaik, Angira, & Thiruvenkatam, 2019).

Chemoselective Reduction : Selective reduction of nitrobenzylidene malonic diester with metal ion catalyst or sensitized photoirradiation demonstrates a unique reduction mechanism (Xu, Deng, & Yu, 1987).

Propiedades

IUPAC Name |

diethyl 2-[(4-nitrophenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-5-7-11(8-6-10)15(18)19/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTWLLFTDRIQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346039 | |

| Record name | Diethyl 2-(4-nitrobenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(4-nitrobenzylidene)malonate | |

CAS RN |

22399-00-4 | |

| Record name | Diethyl 2-(4-nitrobenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)

![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)